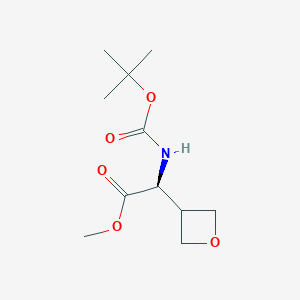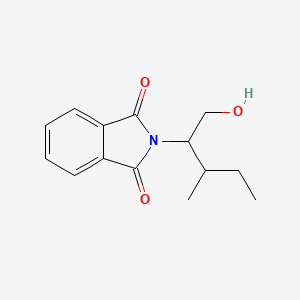
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione, 97% (hereafter referred to as 2-PFEI) is a compound with a wide range of applications in scientific research. It is a highly versatile compound with a broad range of properties, making it suitable for many different applications. 2-PFEI has been used in a variety of scientific studies, including studies of biochemical and physiological effects, as well as in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-PFEI has a wide range of applications in scientific research. It has been used in studies of biochemical and physiological effects, as well as in lab experiments. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on human health. It has also been used to study the effects of hormones on cell proliferation and differentiation. Additionally, it has been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.
Wirkmechanismus
2-PFEI acts as a proton-transfer agent, transferring protons from one molecule to another. This allows it to interact with various molecules, including proteins, enzymes, and other biologically active compounds. It has been shown to interact with proteins and enzymes, as well as with various hormones and neurotransmitters. Additionally, it has been shown to interact with various toxins, drugs, and other environmental agents.
Biochemical and Physiological Effects
2-PFEI has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an effect on cell proliferation and differentiation, as well as on the immune system and on the nervous system. Additionally, it has been shown to have an effect on hormone levels and on the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-PFEI has a number of advantages for use in lab experiments. It is highly versatile, with a broad range of properties that make it suitable for a variety of applications. Additionally, it is easy to synthesize and is highly stable, making it suitable for long-term storage. However, it does have some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, its high melting point may make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-PFEI. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on human health. Additionally, it could be used to study the effects of hormones on cell proliferation and differentiation, as well as to study the effects of drugs on the immune system and on cancer cells. Additionally, it could be used to study the effects of various drugs on the metabolism of other drugs, as well as to study the effects of various toxins on the environment. Finally, it could be used to study the effects of various hormones on the body and to study the effects of various drugs on the brain.
Synthesemethoden
2-PFEI is synthesized by the reaction of 2-pentafluoroethyloxy-ethyl bromide and isoindole-1,3-dione in the presence of an acid catalyst. The reaction is highly exothermic and proceeds rapidly to completion. The resulting product is a white crystalline solid with a purity of 97%.
Eigenschaften
IUPAC Name |
2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5NO3/c13-11(14,15)12(16,17)21-6-5-18-9(19)7-3-1-2-4-8(7)10(18)20/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNSRFNYIWGHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)




![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)





![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)